Octylferrocene

描述

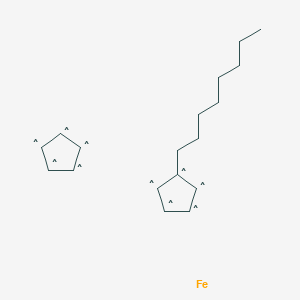

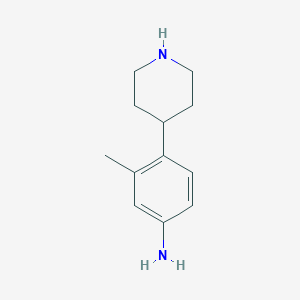

Octylferrocene is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, which is a sandwich-like structure with two cyclopentadienyl rings bound to a central iron atom, and an octyl group attached to one of the cyclopentadienyl rings. This compound is known for its excellent catalytic performance and compatibility, making it a valuable component in various applications, including as a burning rate catalyst for solid rocket propellants .

准备方法

Synthetic Routes and Reaction Conditions

Octylferrocene can be synthesized through the alkylation of ferrocene. One common method involves the Friedel-Crafts alkylation reaction, where ferrocene reacts with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, this compound is often prepared from industrial-grade ferrocene through recrystallization from mixed solvents at low temperatures. This method ensures high purity and uniformity of the final product, which is crucial for its performance in applications such as rocket propellants .

化学反应分析

Types of Reactions

Octylferrocene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ferrocenium ions, which are useful intermediates in electrochemical applications.

Reduction: The reduction of this compound can regenerate the ferrocene core from the ferrocenium ion.

Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of Lewis acids are commonly employed.

Major Products Formed

Oxidation: Formation of ferrocenium ions.

Reduction: Regeneration of ferrocene.

Substitution: Formation of various alkyl or acyl-substituted ferrocenes.

科学研究应用

Octylferrocene has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological molecules.

Medicine: Explored for its anticancer properties, particularly in the development of ferrocene-based drugs.

Industry: Utilized as a burning rate catalyst in solid rocket propellants, enhancing the performance and stability of the propellant

作用机制

The mechanism of action of octylferrocene involves its redox properties, which allow it to participate in electron transfer reactions. In biological systems, this compound can generate reactive oxygen species through redox cycling, leading to oxidative stress in cells. This property is particularly useful in the development of anticancer drugs, where the generation of reactive oxygen species can induce cell death in cancer cells .

相似化合物的比较

Similar Compounds

- Ethylferrocene

- Butylferrocene

- Tert-butylferrocene

- Acetylferrocene

Comparison

Octylferrocene is unique among its analogs due to its longer alkyl chain, which enhances its solubility in organic solvents and its compatibility with various materials. This makes it particularly effective as a burning rate catalyst in solid rocket propellants compared to shorter-chain alkyl ferrocenes .

属性

InChI |

InChI=1S/C13H21.C5H5.Fe/c1-2-3-4-5-6-7-10-13-11-8-9-12-13;1-2-4-5-3-1;/h8-9,11-12H,2-7,10H2,1H3;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTCLTAOSAKXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of octylferrocene currently being investigated?

A1: Current research on this compound focuses primarily on its use as a photocatalyst and a burning rate modifier in energetic materials. For instance, this compound serves as a photosensitizer in agricultural polyethylene (PE) films []. Additionally, studies explore its incorporation into nitramine propellants containing fine HMX to enhance combustion characteristics [].

Q2: How does this compound impact the burning rate of propellants, and are there any observed synergistic effects with other additives?

A2: Research indicates that increasing the concentration of this compound in nitramine propellants leads to an increase in the burning rate []. Interestingly, combining this compound with carbon black and lead chromate demonstrates a synergistic effect, specifically in reducing the pressure exponent of the propellant at high pressures []. This suggests potential for fine-tuning combustion properties through tailored combinations of additives.

Q3: Are there established methods for obtaining high-purity this compound?

A3: Yes, researchers have developed a method for purifying this compound to a high degree. This method combines reduced pressure distillation with chromatography []. The process involves initial distillation to remove impurities like ferrocene and water, followed by chromatographic separation and solvent recovery using a rotary evaporator. This technique offers advantages such as mild reaction conditions, high product purity, and environmental friendliness through solvent recycling [].

Q4: What are the key considerations for scaling up the production of this compound?

A4: Scaling up this compound production necessitates addressing factors such as process optimization, equipment design, and waste management. Studies have investigated the production experiment of this compound synthesis, examining aspects like production equipment planning and material processing []. Additionally, responsible waste disposal is crucial, aligning with environmental regulations and promoting sustainable manufacturing practices [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)

![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)